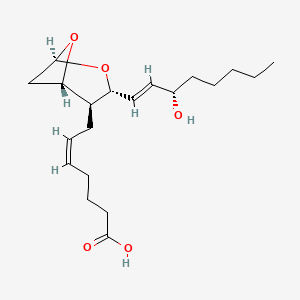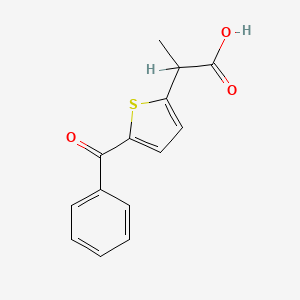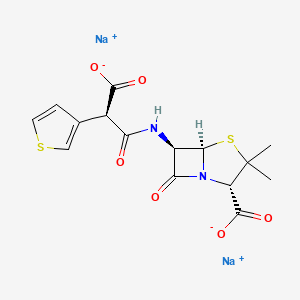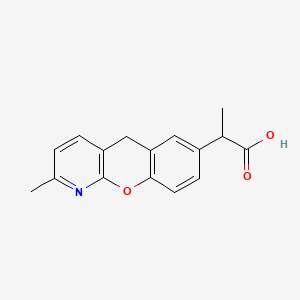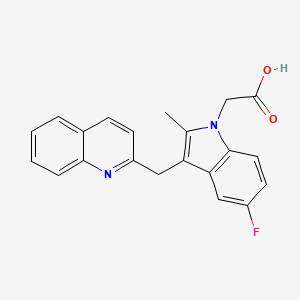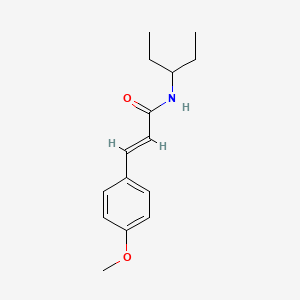
Tmppaa
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide typically involves the reaction of 4-methoxybenzaldehyde with pentan-3-amine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired acrylamide derivative. The reaction conditions often include a controlled temperature environment and the use of solvents such as methanol or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide has several scientific research applications:
Chemistry: Used as a model compound in studying allosteric modulation and receptor signaling.
Biology: Investigated for its effects on neuronal signaling and receptor activity.
Medicine: Explored for potential therapeutic applications in modulating serotonin receptors.
Industry: Utilized in the development of new pharmacological agents and research tools
作用機序
Trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide acts as an allosteric agonist and positive allosteric modulator of the 5-hydroxytryptamine type 3 receptor. It enhances 5-hydroxytryptamine-mediated signaling by binding to an allosteric site on the receptor, distinct from the orthosteric site where 5-hydroxytryptamine binds. This binding induces conformational changes in the receptor, leading to increased receptor activation and signaling .
類似化合物との比較
Similar Compounds
5-Hydroxytryptamine: The natural ligand for the 5-hydroxytryptamine type 3 receptor.
Granisetron: A selective 5-hydroxytryptamine type 3 receptor antagonist used in clinical settings.
Ondansetron: Another selective 5-hydroxytryptamine type 3 receptor antagonist with similar applications.
Uniqueness
Trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide is unique due to its dual role as an allosteric agonist and positive allosteric modulator. Unlike other compounds that either activate or inhibit the receptor, this compound enhances the receptor’s response to its natural ligand, providing a novel mechanism for modulating receptor activity .
特性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-pentan-3-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-4-13(5-2)16-15(17)11-8-12-6-9-14(18-3)10-7-12/h6-11,13H,4-5H2,1-3H3,(H,16,17)/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXCFGAFVLQEJK-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C=CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)NC(=O)/C=C/C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



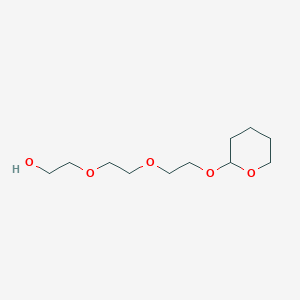

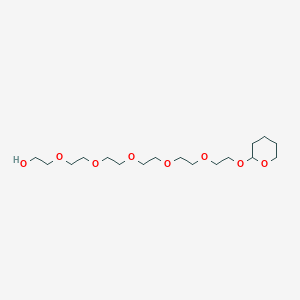
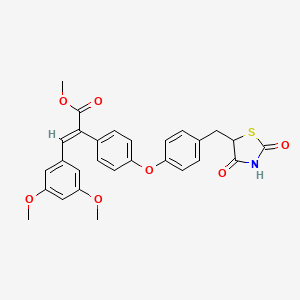
![[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl] (2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoate](/img/structure/B1682893.png)

